

# Application Notes and Protocols for Cytokine Release Assay with AZD8154

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**AZD8154** is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) gamma ( $\gamma$ ) and delta ( $\delta$ ) isoforms.[1][2] These isoforms are predominantly expressed in leukocytes and play a crucial role in inflammatory and immune responses.[1][3] By targeting PI3K $\gamma$  and PI3K $\delta$ , **AZD8154** effectively modulates signaling pathways that are integral to T-cell activation and the subsequent release of pro-inflammatory cytokines.[1] This makes **AZD8154** a compound of significant interest for the treatment of inflammatory diseases such as asthma.

These application notes provide a detailed protocol for performing a cytokine release assay using human peripheral blood mononuclear cells (PBMCs) to evaluate the in vitro efficacy of **AZD8154**. The protocol outlines the steps for cell isolation, stimulation, treatment with **AZD8154**, and subsequent measurement of key cytokines, including Interleukin-5 (IL-5), Interleukin-13 (IL-13), and Interleukin-17 (IL-17).

# Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

**AZD8154** exerts its inhibitory effects by blocking the PI3K $\gamma$  and PI3K $\delta$  isoforms, which are critical components of the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cell proliferation, survival, and differentiation. In immune cells, activation of this







pathway, often initiated by T-cell receptor (TCR) engagement, leads to the production and release of cytokines. By inhibiting PI3Ky and PI3K $\delta$ , **AZD8154** effectively dampens this signaling cascade, leading to a reduction in the production of key inflammatory cytokines.





Click to download full resolution via product page

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of AZD8154.



## **Data Presentation**

The following tables summarize the quantitative data regarding the inhibitory activity of **AZD8154**.

Table 1: In Vitro Inhibition of PI3K Isoforms by AZD8154.

| PI3K Isoform | Cell Line | pIC50 | IC50 (nM) |
|--------------|-----------|-------|-----------|
| РІЗКу        | RAW 264   | 9.1   | 0.76      |
| ΡΙ3Κδ        | JEKO-1    | 8.4   | 4.3       |
| ΡΙ3Κα        | PDPK1     | <4.7  | >18400    |
| РІЗКβ        | TOR7      | <4.5  | >30000    |

Table 2: In Vivo Inhibition of LPS-Induced Neutrophil Recruitment in Rat Bronchoalveolar Lavage Fluid (BALf) by Inhaled **AZD8154**.

| AZD8154 Dose (mg/kg) | Inhibition of Neutrophil Recruitment (%) |  |
|----------------------|------------------------------------------|--|
| 0.3                  | 83                                       |  |
| 0.1                  | 51                                       |  |
| 0.02                 | Mild/No Inhibition                       |  |

Table 3: Representative Dose-Dependent Inhibition of Cytokine Release from Stimulated Human PBMCs by **AZD8154**.

Note: The following data is a representative example to illustrate the expected dose-dependent inhibitory effect of **AZD8154** on cytokine release. Specific experimental values were not available in the public domain at the time of this writing.



| AZD8154 Concentration (nM)  | IL-5 Inhibition (%) | IL-13 Inhibition (%) | IL-17 Inhibition (%) |
|-----------------------------|---------------------|----------------------|----------------------|
| 0.1                         | 15                  | 12                   | 10                   |
| 1                           | 45                  | 40                   | 35                   |
| 10                          | 75                  | 70                   | 65                   |
| 100                         | 95                  | 92                   | 90                   |
| IC50 (nM)<br>(approximated) | ~2                  | ~3                   | ~4                   |

## **Experimental Protocols**

## Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.

#### Materials:

- · Human whole blood collected in heparinized tubes
- Ficoll-Paque PLUS
- Phosphate-Buffered Saline (PBS), sterile
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Centrifuge
- Sterile conical tubes (15 mL and 50 mL)
- Serological pipettes



- Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
- Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing of the two layers.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.
- Collect the mononuclear cell layer (the "buffy coat") and transfer it to a new 50 mL conical tube.
- Wash the isolated cells by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
- Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
- Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.
- Resuspend the cells in complete RPMI-1640 medium to the desired concentration for the cytokine release assay.

### Protocol 2: Cytokine Release Assay with AZD8154

This protocol details the stimulation of human PBMCs and treatment with **AZD8154** to assess its effect on cytokine release.

#### Materials:

- Isolated human PBMCs
- Complete RPMI-1640 medium
- Anti-CD3 antibody (plate-bound)



- Anti-CD28 antibody (soluble)
- AZD8154 (dissolved in DMSO and serially diluted in complete RPMI-1640)
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)

- Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 μg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C. Before use, wash the wells twice with sterile PBS.
- Cell Seeding: Seed the isolated PBMCs into the anti-CD3 coated 96-well plate at a density of 2 x 10<sup>5</sup> cells per well in 100 μL of complete RPMI-1640 medium.
- AZD8154 Treatment: Add 50 μL of the desired concentrations of AZD8154 to the wells.
   Include a vehicle control (DMSO at the same final concentration as the highest AZD8154 concentration).
- Stimulation: Add 50  $\mu$ L of soluble anti-CD28 antibody (e.g., 1-2  $\mu$ g/mL) to all wells except for the unstimulated control wells. The final volume in each well should be 200  $\mu$ L.
- Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
- Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatant from each well and store at -80°C until cytokine analysis.





Click to download full resolution via product page

Figure 2: Experimental workflow for the cytokine release assay with AZD8154.



## **Protocol 3: Cytokine Measurement by ELISA**

This protocol provides a general outline for measuring the concentration of a specific cytokine (e.g., IL-5, IL-13, or IL-17) in the collected supernatants using a sandwich ELISA kit. Follow the manufacturer's instructions for the specific kit being used.

#### Materials:

- ELISA kit for the target cytokine (e.g., Human IL-5 ELISA Kit)
- Collected cell culture supernatants
- Microplate reader
- Wash buffer
- · Assay diluent
- TMB substrate
- · Stop solution

- Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
- Assay Procedure: a. Add standards and samples to the appropriate wells of the antibodycoated microplate. b. Incubate as specified in the protocol. c. Wash the wells to remove
  unbound substances. d. Add the biotin-conjugated detection antibody and incubate. e. Wash
  the wells. f. Add the streptavidin-HRP conjugate and incubate. g. Wash the wells. h. Add the
  TMB substrate and incubate for color development. i. Add the stop solution to terminate the
  reaction.
- Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.



 Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples. Calculate the percentage of inhibition for each AZD8154 concentration compared to the vehicle control.

# Protocol 4: Cytokine Measurement by Multiplex Assay (Luminex)

A multiplex assay allows for the simultaneous measurement of multiple cytokines from a single sample, providing a more comprehensive analysis.

#### Materials:

- Multiplex cytokine assay kit (e.g., Luminex-based)
- Collected cell culture supernatants
- · Luminex instrument and software
- Assay-specific reagents (beads, detection antibodies, etc.)

- Reagent Preparation: Prepare all reagents, standards, and samples according to the multiplex assay kit protocol.
- Assay Procedure: a. Add the antibody-coupled beads to the wells of the filter plate. b. Wash
  the beads. c. Add standards and samples to the wells and incubate. d. Wash the beads. e.
  Add the biotinylated detection antibody cocktail and incubate. f. Wash the beads. g. Add
  streptavidin-phycoerythrin (SAPE) and incubate. h. Wash the beads and resuspend in
  sheath fluid.
- Data Acquisition: Acquire data using a Luminex instrument. The instrument will identify each bead by its spectral address and quantify the amount of cytokine bound based on the fluorescence intensity of the reporter molecule.



 Data Analysis: Use the analysis software to generate standard curves for each cytokine and determine the concentrations in the samples. Calculate the percentage of inhibition for each AZD8154 concentration for each cytokine.

## Conclusion

The provided protocols offer a robust framework for evaluating the in vitro efficacy of **AZD8154** in inhibiting cytokine release from human PBMCs. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further characterize the immunomodulatory properties of this dual PI3Ky $\delta$  inhibitor. The quantitative data generated from these assays are essential for understanding the dose-dependent effects of **AZD8154** and for its continued development as a potential therapeutic for inflammatory diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD8154 [openinnovation.astrazeneca.com]
- 2. Discovery of AZD8154, a dual PI3Kyδ inhibitor, as an inhaled treatment for asthma [morressier.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Cytokine Release Assay with AZD8154]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821542#cytokine-release-assay-with-azd8154]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com